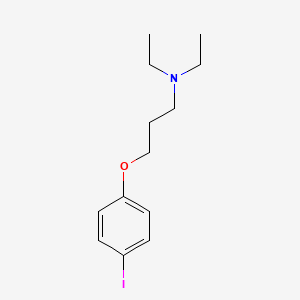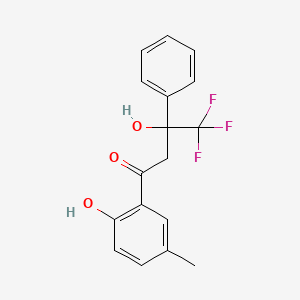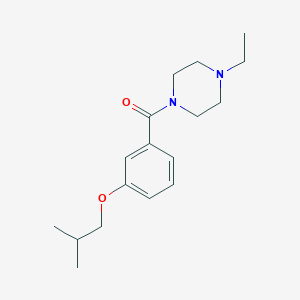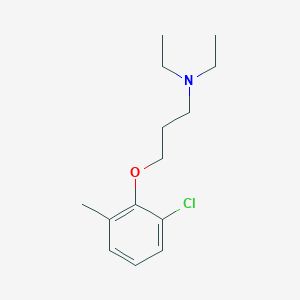
N,N-diethyl-3-(4-iodophenoxy)-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-3-(4-iodophenoxy)-1-propanamine, also known as "IDRA-21," is a synthetic compound that belongs to the class of ampakines. It is a potent positive allosteric modulator of AMPA receptors, which are glutamate receptors that play a crucial role in synaptic plasticity and memory formation. IDRA-21 has been extensively studied for its potential as a cognitive enhancer and neuroprotective agent.
作用机制
IDRA-21 acts as a positive allosteric modulator of AMPA receptors, which are glutamate receptors that play a crucial role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, IDRA-21 enhances the receptor's response to glutamate, leading to increased synaptic transmission and strengthening of synaptic connections. This, in turn, leads to improved memory consolidation and retrieval.
Biochemical and Physiological Effects:
IDRA-21 has been shown to have several biochemical and physiological effects, including increased synaptic transmission, enhanced long-term potentiation, and improved memory consolidation and retrieval. Additionally, IDRA-21 has been shown to protect against neuronal damage and death caused by various neurotoxic insults, such as oxygen and glucose deprivation, excitotoxicity, and oxidative stress.
实验室实验的优点和局限性
One advantage of IDRA-21 is its potency and selectivity for AMPA receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity and memory formation. Additionally, IDRA-21 has been shown to have neuroprotective effects, which could be useful in studying various neurotoxic insults. However, one limitation of IDRA-21 is its potential for off-target effects, as it may interact with other receptors or signaling pathways.
未来方向
There are several potential future directions for research on IDRA-21, including:
1. Further studies on the mechanism of action of IDRA-21, including its binding site on the AMPA receptor and its effects on downstream signaling pathways.
2. Studies on the potential therapeutic applications of IDRA-21, such as in the treatment of cognitive impairment or neurodegenerative diseases.
3. Studies on the potential side effects of IDRA-21, including its effects on other receptors or signaling pathways.
4. Further studies on the neuroprotective effects of IDRA-21, including its effects on various neurotoxic insults.
5. Studies on the pharmacokinetics and pharmacodynamics of IDRA-21, including its absorption, distribution, metabolism, and excretion in the body.
合成方法
The synthesis of IDRA-21 involves several steps, including the reaction of 4-iodophenol with ethyl bromide to form 4-iodophenylethyl ether, which is then reacted with diethylamine to yield N,N-diethyl-4-iodophenylethylamine. This compound is further reacted with 2-bromo-2-methylpropanenitrile to form N,N-diethyl-3-(4-iodophenoxy)-1-propanamine.
科学研究应用
IDRA-21 has been studied for its potential as a cognitive enhancer and neuroprotective agent. It has been shown to improve memory consolidation and retrieval in animal models of learning and memory. Additionally, IDRA-21 has been shown to protect against neuronal damage and death caused by various neurotoxic insults, such as oxygen and glucose deprivation, excitotoxicity, and oxidative stress.
属性
IUPAC Name |
N,N-diethyl-3-(4-iodophenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO/c1-3-15(4-2)10-5-11-16-13-8-6-12(14)7-9-13/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCVELJANNRWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5008081.png)

![2-chloro-5-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5008090.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008092.png)
![1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5008094.png)

![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008102.png)

![4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5008119.png)
![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5008125.png)
![N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5008130.png)
![N,N'-(4-chloro-1,2-phenylene)bis[2-(phenylthio)acetamide]](/img/structure/B5008137.png)

![1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B5008148.png)